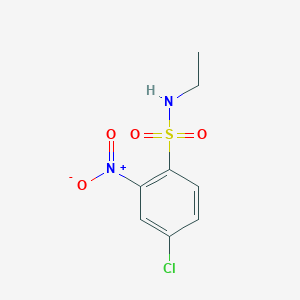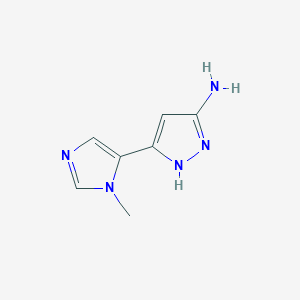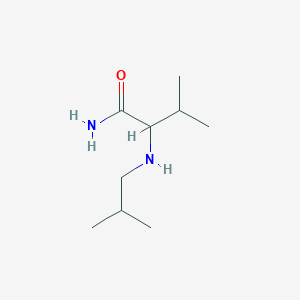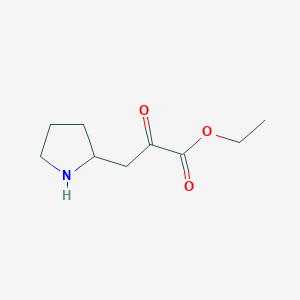
3-(2-Chloro-4-methylphenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-4-methylphenyl)-2-oxopropanoic acid is an organic compound with a molecular structure that includes a chloro-substituted aromatic ring and a keto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-4-methylphenyl)-2-oxopropanoic acid typically involves the reaction of 2-chloro-4-methylbenzaldehyde with a suitable reagent to introduce the keto group. One common method is the Claisen condensation reaction, where the aldehyde reacts with an ester in the presence of a strong base to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Claisen condensation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions are optimized to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Chloro-4-methylphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-(2-Chloro-4-methylphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a model compound for studying metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-4-methylphenyl)-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and keto groups play a crucial role in binding to these targets, influencing their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 2-Chloro-4-methylphenyl isocyanate
- 3-Chloro-4-methylphenyl isocyanate
- 4-Methoxyphenyl isocyanate
Comparison: 3-(2-Chloro-4-methylphenyl)-2-oxopropanoic acid is unique due to its specific combination of a chloro-substituted aromatic ring and a keto group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H9ClO3 |
|---|---|
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
3-(2-chloro-4-methylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9ClO3/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
Clave InChI |
OGMMZGHCFJLIGA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CC(=O)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B13615678.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B13615685.png)


![tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate](/img/structure/B13615696.png)


